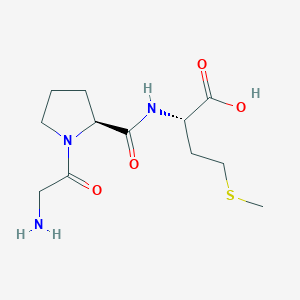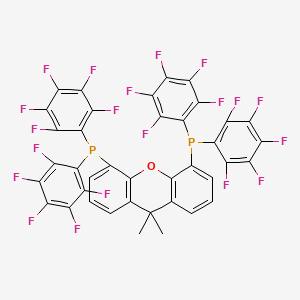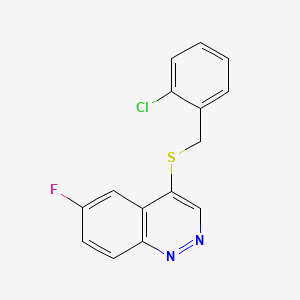
Gly-Pro-Met
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:
Loading the first amino acid: onto the resin.
Deprotecting the Fmoc group: to expose the amino group.
Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Pro-Met can undergo various chemical reactions, including:
Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid can oxidize methionine residues.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce oxidized methionine.
Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH) can cleave peptide bonds.
Major Products Formed
Methionine sulfoxide: Formed from the oxidation of methionine.
Hydrolyzed peptides: Resulting from the cleavage of peptide bonds under hydrolytic conditions.
Aplicaciones Científicas De Investigación
Gly-Pro-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro: A dipeptide with similar structural features but lacking the methionine residue.
Met-enkephalin: A pentapeptide (Tyr-Gly-Gly-Phe-Met) with analgesic properties.
Bradykinin: A nonapeptide involved in blood pressure regulation and inflammation.
Uniqueness
Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .
Propiedades
Fórmula molecular |
C12H21N3O4S |
|---|---|
Peso molecular |
303.38 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |
Clave InChI |
OCPPBNKYGYSLOE-IUCAKERBSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)
![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)
![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)

![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
